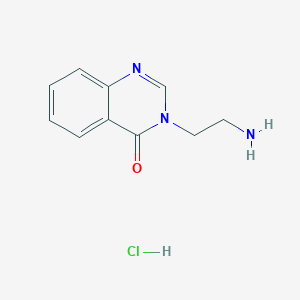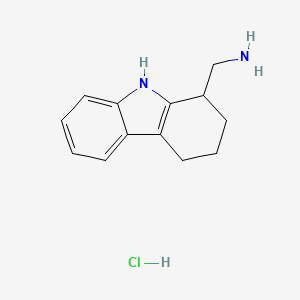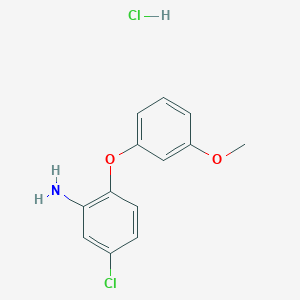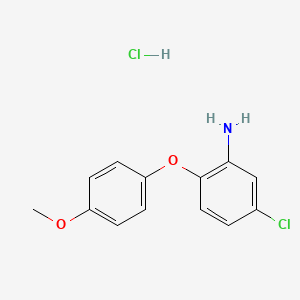
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride typically involves the reaction of 2-aminobenzamide with ethyl glyoxalate under acidic conditions to form the quinazolinone core. This intermediate is then reacted with ethylenediamine to introduce the aminoethyl group. The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to improve yields and reduce reaction times . These methods are scalable and can be optimized for large-scale production.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. Additionally, it can bind to receptors and modulate their activity, resulting in various pharmacological effects .
相似化合物的比较
Similar Compounds
- 2-(2-Aminoethyl)quinazolin-4-one
- 3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one
- 2,3-Disubstituted quinazolin-4(3H)-ones
Uniqueness
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one hydrochloride is unique due to its specific aminoethyl substitution, which imparts distinct biological activities compared to other quinazolinone derivatives. This substitution enhances its potential as an antimicrobial and anticancer agent, making it a valuable compound for further research and development .
属性
IUPAC Name |
3-(2-aminoethyl)quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14;/h1-4,7H,5-6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUERNFPZJVRVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Cyclopentyltetrazol-5-yl)methyl]morpholine;hydrochloride](/img/structure/B7982929.png)

![1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B7982949.png)
![1-[(4-Chloro-benzylidene)-amino]-1H-indole-2,3-dione](/img/structure/B7982957.png)



![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;dihydrochloride](/img/structure/B7982975.png)


![2-Imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid;hydrochloride](/img/structure/B7982985.png)

